molecular formula C8H17ClN2O B1531067 3-(Piperidin-3-yl)propanamide hydrochloride CAS No. 1255718-27-4

3-(Piperidin-3-yl)propanamide hydrochloride

Cat. No.: B1531067
CAS No.: 1255718-27-4
M. Wt: 192.68 g/mol
InChI Key: LCLTYOCSMPEFKV-UHFFFAOYSA-N
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Description

“3-(Piperidin-3-yl)propanamide hydrochloride” is a chemical compound with the molecular formula C8H17ClN2O . Piperidines, which are six-membered heterocycles including one nitrogen atom and five carbon atoms in the sp3-hybridized state, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string O=C (CCC1CNCCC1)N. [H]Cl . The molecular weight of this compound is 192.69 .

Scientific Research Applications

Alzheimer’s Disease Treatment Research

A series of new N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide were synthesized and evaluated as potential drug candidates for Alzheimer’s disease. These compounds were screened for enzyme inhibition activity against acetyl cholinesterase (AChE), a key enzyme involved in the progression of Alzheimer’s disease. The study aimed to find new therapeutic options for this condition (Rehman et al., 2018).

Antimicrobial Activity for Agricultural Applications

Research on 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives demonstrated significant antimicrobial activities against pathogens affecting tomato plants, Lycopersicon esculentum. The structure-activity relationship studies revealed that the nature of substitutions on the benzhydryl ring and the sulfonamide ring influences the antibacterial activity. This work provides insights into the development of novel antimicrobial agents for agricultural use (Vinaya et al., 2009).

Organic Synthesis and Drug Discovery

The synthesis of orthogonally protected piperidin-3-ylmethanamine and piperidin-4-ylmethanamine derivatives from commercially available precursors was presented as a straightforward method contributing to medicinal chemistry and drug discovery. This synthesis approach offers high overall yields and simplifies the purification process, highlighting its utility in the rapid development of piperidine-based compounds (Košak, Brus, & Gobec, 2014).

Advanced Building Blocks for Drug Discovery

The design and synthesis of 3-((hetera)cyclobutyl)azetidine-based isosteres of piperidine, piperazine, and morpholine were explored. These compounds, synthesized on up to gram scale, demonstrated larger size and increased conformational flexibility compared to the parent heterocycles. This research supports their potential utility as building blocks for lead optimization programs in drug discovery (Feskov et al., 2019).

Safety and Hazards

“3-(Piperidin-3-yl)propanamide hydrochloride” is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it may be harmful if swallowed . It is recommended to handle this compound with appropriate protective equipment and to avoid contact with skin .

Future Directions

Piperidines play a significant role in the pharmaceutical industry, and the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on developing new synthesis methods and exploring the pharmacological applications of “3-(Piperidin-3-yl)propanamide hydrochloride” and other piperidine derivatives .

Properties

IUPAC Name

3-piperidin-3-ylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O.ClH/c9-8(11)4-3-7-2-1-5-10-6-7;/h7,10H,1-6H2,(H2,9,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCLTYOCSMPEFKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CCC(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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